physical and chemical properties of 3-T-Butyl-5-carboxyphenylboronic acid
physical and chemical properties of 3-T-Butyl-5-carboxyphenylboronic acid
An In-Depth Technical Guide to 3-tert-Butyl-5-carboxyphenylboronic Acid: Properties, Reactivity, and Applications
Abstract
3-tert-Butyl-5-carboxyphenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a sterically demanding tert-butyl group, a versatile carboxylic acid handle, and a synthetically powerful boronic acid moiety on a central phenyl ring, makes it a uniquely valuable building block. This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic characterization, core reactivity, and field-proven experimental protocols. We delve into the causality behind its synthetic applications, particularly in Suzuki-Miyaura cross-coupling and amide bond formation, positioning this molecule as a strategic linker for the construction of complex molecular architectures.
Introduction to Arylboronic Acids in Modern Synthesis
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Within this class of reagents, 3-tert-Butyl-5-carboxyphenylboronic acid emerges as a highly specialized building block. Its bifunctional nature—the boronic acid for C-C coupling and the carboxylic acid for subsequent functionalization—provides a strategic advantage in multi-step synthetic campaigns. The presence of the bulky tert-butyl group can also impart unique steric and electronic properties, influencing reaction outcomes and the physicochemical characteristics of the final products.[3][4]
Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.
Core Molecular Profile
The unique arrangement of functional groups in 3-tert-Butyl-5-carboxyphenylboronic acid dictates its physical properties and chemical behavior. The carboxylic acid group increases polarity and provides a site for hydrogen bonding, while the bulky, lipophilic tert-butyl group enhances solubility in organic solvents.
Caption: Chemical structure with key functional groups highlighted.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BO₄ | - |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | White to off-white crystalline powder (Predicted) | [6] |
| Melting Point | >240 °C (based on 3-Carboxyphenylboronic acid) | |
| Solubility | Slightly soluble in DMSO, Methanol, Water (Predicted) | [6] |
| CAS Number | 380430-56-8 (for tert-butyl ester analogue) | [5] |
Note: Data for the exact title compound is sparse; properties are inferred from closely related analogues such as 3-carboxyphenylboronic acid and its tert-butyl ester.
Spectroscopic and Analytical Characterization
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three protons with complex splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring. A sharp singlet integrating to nine protons around 1.3 ppm would correspond to the magnetically equivalent methyl protons of the tert-butyl group.[7] A broad, exchangeable singlet far downfield would represent the carboxylic acid proton, while another broad singlet would correspond to the two hydroxyl protons of the boronic acid group.
-
¹³C NMR: The carbon spectrum would reveal signals for the nine distinct carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (~167 ppm), aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group (~31 ppm).
3.2 Infrared (IR) Spectroscopy The IR spectrum provides a fingerprint of the functional groups present.[8]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[9]
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[9]
-
B-O Stretch: A strong band in the 1300-1400 cm⁻¹ region is indicative of the B-O stretching vibration.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.[10]
3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion: The exact mass should be readily identifiable using high-resolution mass spectrometry (HRMS).
-
Fragmentation: A prominent fragmentation pathway would be the loss of a tert-butyl radical, resulting in a significant [M-57]⁺ peak.[11] Other fragments may arise from the loss of water or the carboxylic acid group. Terpenoids and other natural products often show clear deprotonated molecular ions [M-H]⁻ in negative ion mode.[12]
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-tert-Butyl-5-carboxyphenylboronic acid lies in the orthogonal reactivity of its two primary functional groups.
4.1 The Boronic Acid Moiety: The Engine of Cross-Coupling The boronic acid group is the reactive center for the Suzuki-Miyaura reaction. This process involves a catalytic cycle with a palladium complex, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate.
Mechanism Rationale:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is critical; it converts the boronic acid to a more nucleophilic boronate species, facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[13]
The steric bulk of the ortho tert-butyl group can influence the rate of transmetalation and may be leveraged to control regioselectivity in certain substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
4.2 The Carboxylic Acid Moiety: A Versatile Handle for Functionalization The carboxylic acid group is relatively stable under typical Suzuki coupling conditions, allowing for a modular synthetic approach.[14] Post-coupling, this group can be readily converted into a variety of other functionalities.
-
Amide Bond Formation: Using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), the carboxylic acid can be efficiently coupled with primary or secondary amines to form stable amide bonds.[15] This is a cornerstone reaction in the synthesis of bioactive molecules.
-
Esterification: The acid can be converted to an ester (e.g., methyl, ethyl, or tert-butyl ester) to modify solubility, protect the acid functionality, or act as a prodrug moiety.[16]
This dual reactivity makes the molecule an ideal linker for applications such as Proteolysis Targeting Chimeras (PROTACs), where one end binds to a target protein and the other recruits an E3 ligase.
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for the choice of each reagent and step.
5.1 Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple 3-tert-Butyl-5-carboxyphenylboronic acid with a model aryl bromide.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-tert-Butyl-5-carboxyphenylboronic acid (1.0 eq.), the desired aryl bromide (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Causality: The flask is dried and kept under an inert atmosphere (N₂ or Ar) because the Pd(0) catalyst and some intermediates are sensitive to oxygen. K₂CO₃ is a cost-effective base sufficient for activating the boronic acid.[17]
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq.).
-
Causality: Pd(PPh₃)₄ is a common, reliable Pd(0) source that enters the catalytic cycle directly. The 3 mol% loading is a standard starting point for optimization.
-
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1 ratio).
-
Causality: Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Acidification & Extraction: Wash the organic layer with brine. To the aqueous layer, add 1M HCl until the pH is ~2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.
-
Causality: The product, now a carboxylic acid, is soluble in the organic phase after protonation. This step is key to separating it from basic impurities and the inorganic salts.
-
-
Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Applications in Research and Development
The unique trifecta of a coupling site, a functionalization handle, and a steric director makes 3-tert-Butyl-5-carboxyphenylboronic acid a high-value component in several R&D areas.
-
Medicinal Chemistry: Boron-containing compounds are increasingly prevalent in drug discovery.[18] Bortezomib, a proteasome inhibitor, is a landmark example. This specific building block is ideal for creating libraries of complex molecules for screening. The carboxylic acid can be used to attach the molecule to a peptide, a sugar, or another pharmacophore to probe biological space.
-
Drug Discovery: The development of boronic acid-based drugs is a growing field.[19] The ability to convert carboxylic acids into boronic acids has expanded the range of available starting materials.[19]
-
Materials Science: The rigid phenyl core and defined connection points make it a candidate for synthesizing porous crystalline frameworks (MOFs and COFs) or functional polymers with tailored electronic or recognition properties.
Safety and Handling
Based on safety data for related arylboronic acids, 3-tert-Butyl-5-carboxyphenylboronic acid should be handled with appropriate care.[20][21][22]
-
Hazards: May cause skin and serious eye irritation.[20][22] May cause respiratory irritation.[22] Harmful if swallowed.[22]
-
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[21]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent degradation of the boronic acid moiety.
Conclusion
3-tert-Butyl-5-carboxyphenylboronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined physical properties and predictable, orthogonal reactivity provide chemists with a reliable and versatile building block for constructing molecules of significant complexity and function. From enabling the core C-C bond formations that underpin many modern pharmaceuticals to providing a reliable anchor point for further elaboration, this compound represents a strategic asset for innovation in both academic and industrial research.
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